molecular formula C10H10F2O B3012566 4-(1,1-Difluoroethyl)acetophenone CAS No. 1188932-40-2

4-(1,1-Difluoroethyl)acetophenone

Cat. No. B3012566
CAS RN: 1188932-40-2
M. Wt: 184.186
InChI Key: HWKVRAPVDXDBAC-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)acetophenone is a chemical compound that belongs to the family of acetophenones. It is characterized by the presence of a difluoroethyl group attached to the acetophenone structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related acetophenone derivatives often involves catalytic processes or coupling reactions. For instance, the synthesis of 4-(2',4'-difluorophenyl)acetophenone was achieved through Suzuki cross-coupling reactions mediated by a ligand-free Pd(II) complex, resulting in a high yield of 98.7% . Similarly, the synthesis of a fluorinated aromatic diamine monomer was performed by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether . These methods suggest that the synthesis of this compound could potentially be carried out through similar coupling reactions, possibly involving a difluoroethyl precursor and an acetophenone derivative.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and single-crystal X-ray diffraction . For example, the structure of a dihydropyrimidine-thione derivative of acetophenone was confirmed using FTIR, 1H-NMR, and single-crystal analysis . The crystal structure analysis of acetophenone derivatives reveals that weak interactions like C–H⋯O, C–H⋯π, and π⋯π stacking play a significant role in the formation of supramolecular assemblies . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Acetophenone derivatives can undergo various chemical reactions, forming different products depending on the reactants and conditions. For instance, α-bromo-4-difluoromethylthioacetophenone was used to synthesize S- and N-substituted azaheterocycles . The reactivity of the compound is influenced by its electronic properties, which can be investigated through density functional theory (DFT) studies . The chemical reactivity and potential for forming various products suggest that this compound could also participate in diverse chemical reactions, potentially leading to the formation of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. For example, fluorinated polyimides derived from a fluorinated acetophenone showed good solubility in polar organic solvents and exhibited excellent thermal stability . The spectroscopic analysis of 2,4-difluoroacetophenone provided insights into its vibrational frequencies, molecular geometry, and electronic properties . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of this compound.

Scientific Research Applications

1. Supramolecular Self-Assembly

4-(1,1-Difluoroethyl)acetophenone and its derivatives have been studied for their potential in supramolecular self-assembly. Research by Seth, Sarkar, Roy, and Kar (2011) demonstrated the use of acetophenone derivatives in crystal engineering, revealing their capability to form supramolecular assemblies through weak intermolecular interactions like C–H⋯O, C–H⋯π, and π⋯π stacking interactions (Seth, Sarkar, Roy, & Kar, 2011).

2. Biological Baeyer–Villiger Oxidation

Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of fluorinated acetophenones. This study utilized 19F nuclear magnetic resonance (NMR) to characterize the conversion of these compounds, contributing to the understanding of their biological transformations and applications in synthesizing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

3. Synthesis of Drug Intermediates

Yadav and Bhagat (2005) investigated the synthesis of 4-(Methylthio)acetophenone, a derivative of acetophenone, as a crucial drug intermediate for the synthesis of Vioxx (Rofecoxib), a selective COX-2 inhibitor. This study highlights the application of acetophenone derivatives in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) (Yadav & Bhagat, 2005).

4. Cross-Coupling Synthesis

Research by Wang Shuang-shou (2008) focused on synthesizing 4-(2',4'-difluorophenyl) acetophenone via cross-coupling, showcasing another aspect of acetophenone derivatives' utility in chemical synthesis and industrial applications (Wang Shuang-shou, 2008).

5. Corrosion Inhibition in Mild Steel

Guo et al. (2014) conducted theoretical studies on triazole derivatives of acetophenone, including 4-chloro-acetophenone-O-1'-(1'.3'.4'-triazolyl)-metheneoxime, as corrosion inhibitors for mild steel in acidic media. This research illustrates the potential application of acetophenone derivatives in materials science and corrosion prevention (Guo et al., 2014).

Safety and Hazards

4-(1,1-Difluoroethyl)acetophenone is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing mist/vapours/spray, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection and face protection .

Mechanism of Action

Target of Action

Similar acetophenone derivatives have been reported to exhibit antifungal properties , suggesting that the compound may target certain enzymes or proteins in fungi.

Biochemical Pathways

Given the potential antifungal activity of similar compounds , it is plausible that the compound could interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy metabolism.

Result of Action

Based on the reported antifungal activity of similar acetophenone derivatives , it can be inferred that the compound may lead to the inhibition of fungal growth and potentially cause cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

1-[4-(1,1-difluoroethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKVRAPVDXDBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188932-40-2
Record name 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-one
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